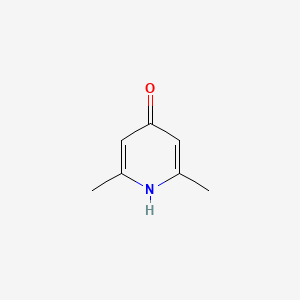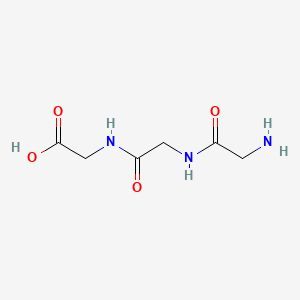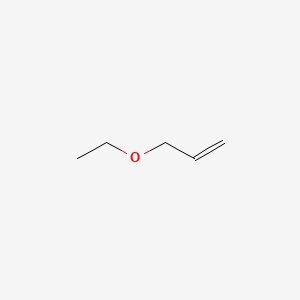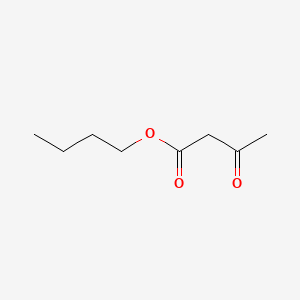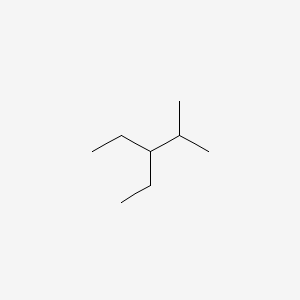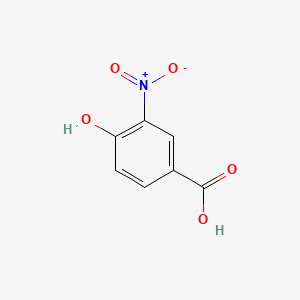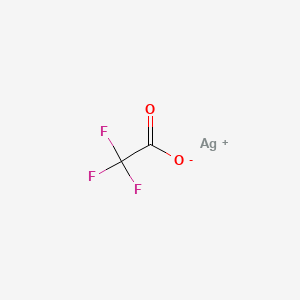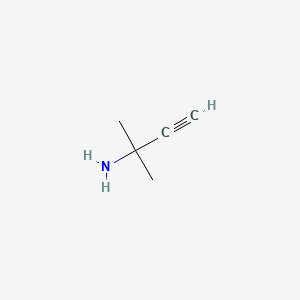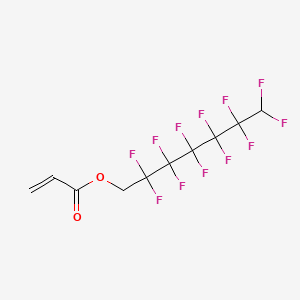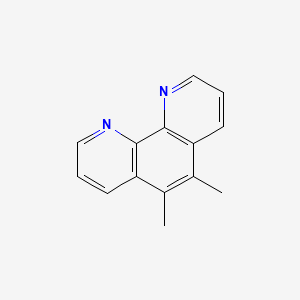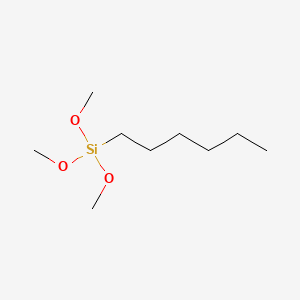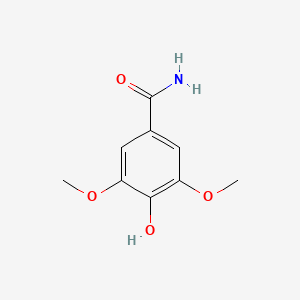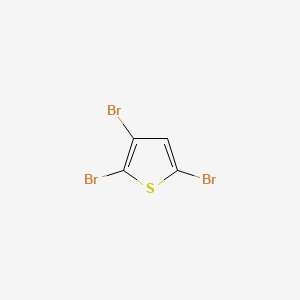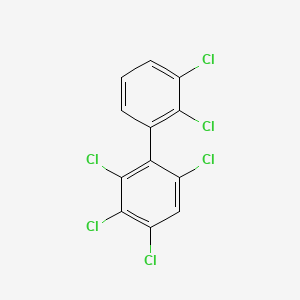
2,2',3,3',4,6-Hexachlorobiphenyl
Vue d'ensemble
Description
2,2’,3,3’,4,6’-Hexachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular formula of 2,2’,3,3’,4,6’-Hexachlorobiphenyl is C12H4Cl6 . The structure of this compound includes a biphenyl core with chlorine atoms attached at specific positions . Further structural analysis can be performed using computational methods .
Chemical Reactions Analysis
The oxidation of 2,2’,3,3’,4,6’-Hexachlorobiphenyl by human liver microsomes (HLMs) has been studied . The major metabolite was either 2,2’,3,4,4’,6’-hexachlorobiphenyl-3’-ol (3’-140), a 1,2-shift product, or 2,2’,3,3’,4,6’-hexachlorobiphenyl-5’-ol (5’-132) .
Applications De Recherche Scientifique
Multidimensional Chromatography
- Field : Food and Environmental Analysis
- Application : 2,2’,3,3’,4,6-Hexachlorobiphenyl is used in multidimensional chromatography, a technique that combines multiple chromatography techniques for more efficient and accurate analysis . This compound is specifically used for the determination in milk .
- Method : The technique involves the use of two-dimensional gas chromatography (GC-GC) for the separation and analysis of complex mixtures . The process involves the use of a complex matrix to analyze the analytes of interest .
- Results : The use of 2,2’,3,3’,4,6-Hexachlorobiphenyl in this context helps in overcoming the challenges posed by complex matrix interferences, such as emulsifiers, thickeners, stabilizers, pigments, antioxidants, and others .
Neurotoxicity Studies
- Field : Toxicology
- Application : 2,2’,3,3’,4,6-Hexachlorobiphenyl is used in studies investigating the neurotoxic effects of polychlorinated biphenyls (PCBs) .
- Method : The compound is oxidized by human liver microsomes (HLMs) to produce hydroxylated metabolites . The study investigates the atropselective effects of these metabolites on dopaminergic cells in culture .
Electrical Transformers
- Field : Electrical Engineering
- Application : 2,2’,3,3’,4,6-Hexachlorobiphenyl was formerly used in electrical transformers . It was used as a dielectric fluid, which is a material that does not conduct electricity but can be polarized by an applied electric field .
- Method : The compound was used in transformers to insulate and cool the system . It was chosen for its ability to remain stable at high temperatures .
- Results : The use of 2,2’,3,3’,4,6-Hexachlorobiphenyl in transformers was discontinued in 1979 due to environmental and health concerns .
Hydraulic Fluids
- Field : Mechanical Engineering
- Application : 2,2’,3,3’,4,6-Hexachlorobiphenyl was used in hydraulic fluids . These fluids are used to transfer power in hydraulic machinery and equipment .
- Method : The compound was used for its excellent thermal stability and low flammability .
- Results : Similar to its use in transformers, the use of 2,2’,3,3’,4,6-Hexachlorobiphenyl in hydraulic fluids was discontinued due to environmental and health concerns .
Plasticizer in Synthetic Resins
- Field : Polymer Chemistry
- Application : 2,2’,3,3’,4,6-Hexachlorobiphenyl was used as a plasticizer in synthetic resins . Plasticizers are substances added to materials to increase their plasticity or flexibility .
- Method : The compound was mixed with the resin during the manufacturing process to improve its workability and durability .
- Results : The use of 2,2’,3,3’,4,6-Hexachlorobiphenyl in synthetic resins was discontinued due to environmental and health concerns .
Paint, Ink, and Surface Coatings
- Field : Industrial Manufacturing
- Application : 2,2’,3,3’,4,6-Hexachlorobiphenyl was used in several daily applications such as paint, ink, and surface coatings .
- Method : The compound was added to these products to enhance their properties, such as drying time, durability, and resistance to environmental conditions .
- Results : The use of 2,2’,3,3’,4,6-Hexachlorobiphenyl in these applications was discontinued due to environmental and health concerns .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-1-2-5(10(6)16)9-7(14)4-8(15)11(17)12(9)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLTVNWWEZJMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074780 | |
| Record name | 2,2',3,3',4,6-hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,6-Hexachlorobiphenyl | |
CAS RN |
61798-70-7 | |
| Record name | 2,2',3,3',4,6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061798707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,6-hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H530VIV186 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



